Ethyl (4-hydroxyphenyl)-carbamimidothioate hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4-hydroxyphenyl)-carbamimidothioate hydroiodide is a chemical compound with a complex structure that includes an ethyl group, a hydroxyphenyl group, and a carbamimidothioate group
Scientific Research Applications
Ethyl (4-hydroxyphenyl)-carbamimidothioate hydroiodide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Target of Action
Ethyl (4-hydroxyphenyl)-carbamimidothioate hydroiodide is a complex compound with potential biological activity. It’s worth noting that compounds with similar structures, such as hydroxyaniline derivatives, have been found to exhibit strong inhibitory activities against enzymes like mushroom tyrosinase .
Mode of Action
Based on the structural similarity to hydroxyaniline derivatives, it can be hypothesized that it may interact with its targets through a mechanism involving the chelation of active site metal ions, similar to other hydroxyaniline derivatives .
Biochemical Pathways
Compounds with similar structures, such as hydroxycinnamic acids, have been found to be involved in various biochemical pathways, including the phenylpropanoids bioconversion pathways .
Result of Action
Based on the structural similarity to hydroxyaniline derivatives, it can be hypothesized that it may exhibit inhibitory activities against certain enzymes, leading to potential therapeutic effects .
Safety and Hazards
Preparation Methods
The synthesis of Ethyl (4-hydroxyphenyl)-carbamimidothioate hydroiodide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-hydroxyphenyl isothiocyanate with ethylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to enhance the reaction rate. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Ethyl (4-hydroxyphenyl)-carbamimidothioate hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The hydroxy group in the phenyl ring can undergo substitution reactions with various electrophiles, leading to the formation of different substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Ethyl (4-hydroxyphenyl)-carbamimidothioate hydroiodide can be compared with other similar compounds, such as:
4-Hydroxyphenyl isothiocyanate: A precursor in the synthesis of the compound, known for its reactivity and use in various chemical reactions.
Ethyl carbamimidothioate: Another related compound with similar functional groups but different chemical properties and applications.
Hydroxyphenyl derivatives: A broad class of compounds with diverse biological and chemical activities, often used in research and industry
Properties
IUPAC Name |
ethyl N'-(4-hydroxyphenyl)carbamimidothioate;hydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS.HI/c1-2-13-9(10)11-7-3-5-8(12)6-4-7;/h3-6,12H,2H2,1H3,(H2,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOCVPYURLOASX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=NC1=CC=C(C=C1)O)N.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.